HDAC3 Inhibitory Potency vs. RGFP 966
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate exhibits an IC50 of 28 nM against human HDAC3, as measured in an HDAC-Glo I/II assay following a 30-minute pre-incubation [1]. In contrast, the well-characterized HDAC3 inhibitor RGFP 966 (CAS 1357389-11-7) has a reported IC50 of 80 nM under comparable assay conditions .
| Evidence Dimension | HDAC3 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | RGFP 966: IC50 = 80 nM |
| Quantified Difference | 2.9-fold lower IC50 (higher potency) for target compound |
| Conditions | Human HDAC3, HDAC-Glo I/II assay, 30 min pre-incubation |
Why This Matters
The 2.9-fold greater potency against HDAC3 suggests this compound may serve as a more sensitive probe or a more efficient starting point for lead optimization in HDAC3-targeted programs.
- [1] BindingDB. BDBM50044648 (CHEMBL3309288). HDAC3 IC50 = 28 nM. View Source
